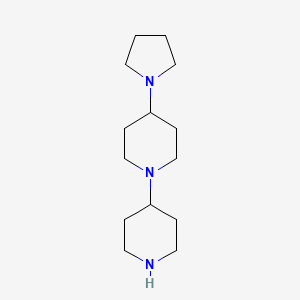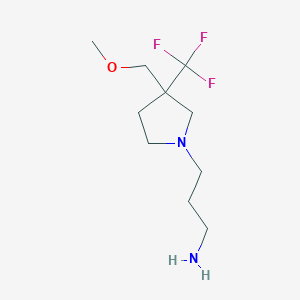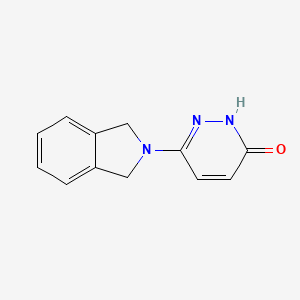
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is a labeled analogue of 2-hydroxyglutaric acid disodium salt. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The molecular formula is C5H6Na2O5, and it has a molecular weight of 197.04 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and techniques to handle the isotopes and maintain the integrity of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the behavior of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 involves its interaction with specific molecular targets and pathways. In metabolic research, it is used to trace the flow of carbon atoms through metabolic pathways, providing insights into the biochemical processes within cells. The compound’s labeled carbon atoms allow for precise tracking and analysis using techniques like NMR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxyglutaric acid disodium salt
- Sodium 2-hydroxyglutarate
- 2-Hydroxyglutarate-13C5 disodium salt
Uniqueness: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is unique due to its stable isotope labeling, which provides a powerful tool for studying complex biochemical processes. Its ability to be precisely tracked in metabolic pathways sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C5H6Na2O5 |
|---|---|
Molekulargewicht |
197.04 g/mol |
IUPAC-Name |
disodium;2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1;; |
InChI-Schlüssel |
DZHFTEDSQFPDPP-LADJETRWSA-L |
Isomerische SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)


![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)



